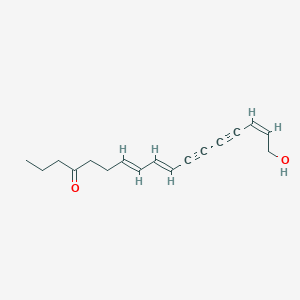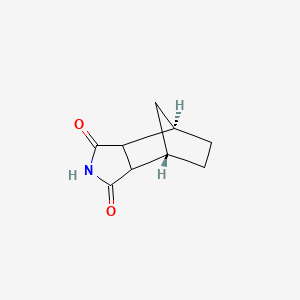
rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its hexahydro structure, which includes a methanoisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by hydrogenation and cyclization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanoisoindole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. Its stereochemistry makes it a valuable tool for studying chiral interactions in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer production and catalysis.
Mécanisme D'action
The mechanism of action of rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Cantharidin: A naturally occurring toxin with a similar hexahydro structure.
Norcantharidin: A demethylated analogue of cantharidin with anti-cancer properties.
Novo-6: A hydrogenated product of 5,6-dehydronorcantharidin.
Uniqueness: rel-(4R,7S)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific stereochemistry and reactivity. Unlike cantharidin and norcantharidin, it may offer different biological activities and reduced toxicity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(1S,7R)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6?,7? |
Clé InChI |
RIVOBMOBWMOLDJ-DPTVFECHSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C3C2C(=O)NC3=O |
SMILES canonique |
C1CC2CC1C3C2C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


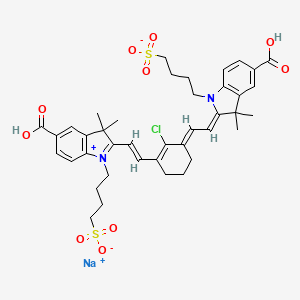
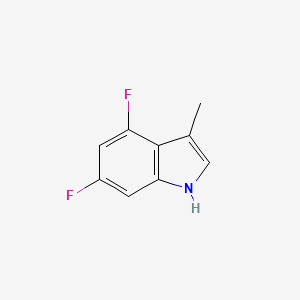
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
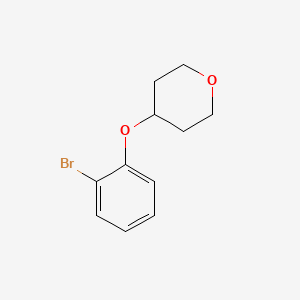
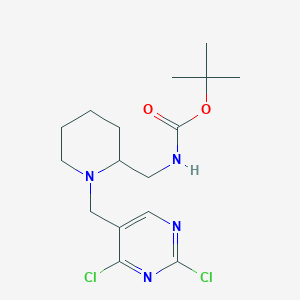

![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
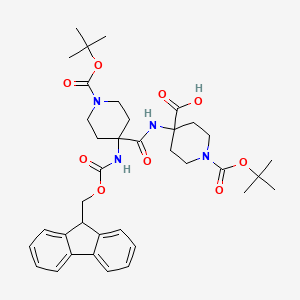
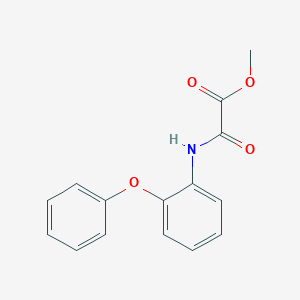

![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
